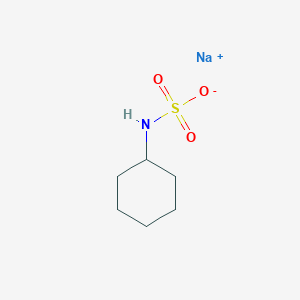

sodium;N-cyclohexylsulfamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;N-cyclohexylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIPTWFVPPPURJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of action of sodium cyclamate as a sweetener

<An In-depth Technical Guide to the Mechanism of Action of Sodium Cyclamate as a Sweetener

Sodium cyclamate, a synthetic compound approximately 30-50 times sweeter than sucrose, has been utilized as a non-nutritive sweetener in various food and beverage products globally.[1][2][3] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the sweet taste perception of sodium cyclamate. It delves into the specific interactions with the heterodimeric G-protein coupled sweet taste receptor, T1R2/T1R3, the subsequent intracellular signaling cascades, and the metabolic fate of cyclamate, including its conversion to cyclohexylamine. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles governing the action of this artificial sweetener.

Part 1: The Molecular Basis of Sweetness Perception - The T1R2/T1R3 Receptor

The sensation of sweetness is primarily mediated by a single heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[4][5] This receptor, located on the surface of taste receptor cells within the taste buds, is responsible for detecting a wide array of sweet-tasting molecules, from natural sugars to artificial sweeteners.[5][6]

The Unique Binding Site of Sodium Cyclamate

Unlike many other sweeteners that bind to the Venus Flytrap Module (VFTM) of the T1R2 subunit, sodium cyclamate interacts with a distinct binding pocket located within the transmembrane domain (TMD) of the T1R3 subunit.[4][7][8][9][10][11] This was elucidated through studies using chimeric receptors and site-directed mutagenesis, which demonstrated that the human T1R3 subunit is essential for cyclamate responsiveness.[7][8] The binding of cyclamate to this allosteric site induces a conformational change in the T1R3 subunit, which in turn activates the entire T1R2/T1R3 receptor complex.

It is noteworthy that the binding site for cyclamate within the T1R3-TMD shows considerable overlap with that of the sweet taste inhibitor, lactisole.[4][8][11] This suggests a common molecular switch within the T1R3 transmembrane domain that can modulate the receptor's activity.

Caption: Binding sites of sweeteners on the T1R2/T1R3 receptor.

Part 2: Intracellular Signaling Cascade

The activation of the T1R2/T1R3 receptor by sodium cyclamate initiates a downstream signaling cascade, leading to the perception of sweetness. This process involves a series of intracellular events that ultimately result in neurotransmitter release and the transmission of a signal to the brain.

The Canonical G-Protein Pathway

The T1R2/T1R3 receptor is coupled to a heterotrimeric G-protein, gustducin.[12] Upon receptor activation by cyclamate, the Gα-gustducin subunit dissociates and activates phospholipase C-β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][13]

IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[6][12] This increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel.[6] The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell. This depolarization ultimately causes the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain.[13]

Caption: Downstream signaling pathway of sweet taste perception.

Part 3: Metabolism and the Role of Gut Microbiota

Unlike many other sweeteners, sodium cyclamate is not metabolized by human enzymes.[14] However, it can be metabolized to cyclohexylamine by the gut microbiota.[15][16][17][18] The extent of this conversion varies significantly among individuals, with some being "converters" and others "non-converters".[15][16] This variability is a key factor in the safety assessments of cyclamate.

Conversion to Cyclohexylamine

The conversion of cyclamate to cyclohexylamine is carried out by certain species of bacteria residing in the gastrointestinal tract.[16] Studies have shown that the percentage of an ingested dose of cyclamate that is converted to cyclohexylamine can range from less than 0.2% to as high as 60% in some individuals.[15] This biotransformation is a critical consideration, as cyclohexylamine has a different toxicological profile than cyclamate.[17][18]

Toxicological Profile of Cyclohexylamine

Cyclohexylamine is a more toxic compound than its parent, sodium cyclamate.[2] It has been shown to cause various adverse effects in animal studies, including testicular atrophy.[18] Acute exposure in humans can lead to irritation of the eyes, skin, and respiratory tract.[19] Chronic exposure may result in damage to the liver and kidneys.[19][20] The potential health risks associated with cyclohexylamine have been a major factor in the regulatory status of sodium cyclamate in different countries.[1][21]

Part 4: Experimental Protocols

The elucidation of the mechanism of action of sodium cyclamate has been made possible through a variety of in-vitro and cell-based assays. These experimental approaches allow for the detailed study of receptor-ligand interactions and the subsequent cellular responses.

In-Vitro Receptor Binding and Functional Assays

A common method to study the interaction of sweeteners with the T1R2/T1R3 receptor is through cell-based functional assays using human embryonic kidney (HEK293) cells that have been engineered to express the human sweet taste receptor.[5][22][23]

Step-by-Step Methodology for a Calcium Mobilization Assay:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are then co-transfected with plasmids containing the cDNA for the human T1R2 and T1R3 subunits, along with a promiscuous G-protein (e.g., Gα16gust44) to couple the receptor to the downstream signaling pathway.[22][24]

-

Loading with Calcium Indicator Dye: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.

-

Stimulation with Sweeteners: The cells are then stimulated with varying concentrations of sodium cyclamate or other sweeteners.

-

Measurement of Fluorescence: The change in fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope.[5] An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for each sweetener, which provides a measure of its potency.[5][25][26]

Caption: Workflow for a cell-based calcium mobilization assay.

Part 5: Quantitative Data Summary

| Parameter | Value | Reference |

| Sweetness Potency | 30-50 times sweeter than sucrose | [2][3] |

| Metabolism to Cyclohexylamine | Highly variable (0% to >60%) | [15][16] |

| Acceptable Daily Intake (ADI) - EFSA | 7 mg/kg body weight | [1] |

| Acceptable Daily Intake (ADI) - JECFA | 0-11 mg/kg body weight | [27] |

Part 6: Conclusion and Future Directions

The mechanism of action of sodium cyclamate as a sweetener is a well-characterized process involving its specific interaction with the transmembrane domain of the T1R3 subunit of the sweet taste receptor. This allosteric activation triggers a canonical G-protein signaling cascade, leading to the perception of sweetness. A crucial aspect of cyclamate's biology is its variable metabolism to cyclohexylamine by the gut microbiota, a factor that has significantly influenced its regulatory status worldwide.[21][27]

Future research should focus on several key areas:

-

Structural Biology: Obtaining high-resolution crystal structures of the T1R2/T1R3 receptor in complex with sodium cyclamate would provide invaluable insights into the precise molecular interactions.

-

Microbiome Studies: Further investigation into the specific gut bacterial species responsible for the conversion of cyclamate to cyclohexylamine and the factors influencing their abundance could lead to personalized risk assessments.

-

Development of Novel Sweeteners: A deeper understanding of the allosteric modulation of the sweet taste receptor could guide the rational design of new non-nutritive sweeteners with improved taste profiles and safety profiles.

This in-depth technical guide has synthesized the current understanding of the mechanism of action of sodium cyclamate, providing a foundation for further scientific inquiry and innovation in the field of taste science and drug development.

References

- Sweetness - Wikipedia. (n.d.).

- von Molitor, E., et al. (2021). Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation. Frontiers in Integrative Neuroscience, 15, 689912.

- Renwick, A. G., et al. (2004). The metabolism of cyclamate to cyclohexylamine in humans during long-term administration. Toxicology and Applied Pharmacology, 196(3), 367-380.

- Ahmad, R., & Dal-Pozzo, D. (2022). Sweet Taste Signaling. Encyclopedia.

- Ahmad, R., & Dal-Pozzo, D. (2022). Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms. International Journal of Molecular Sciences, 23(15), 8295.

- von Molitor, E., et al. (2021). Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation. Frontiers in Integrative Neuroscience, 15, 689912.

- Sodium Cyclamate: The Sweetener's Story. (n.d.).

- Li, X. (2006). The heterodimeric sweet taste receptor has multiple potential ligand binding sites. Current Pharmaceutical Design, 12(35), 4591-4600.

- Assadi-Porter, F. M., et al. (2010). Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(10), 1011-1017.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). CYCLAMATES. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. International Agency for Research on Cancer.

- Sodium Cyclamate: Uses, Safety, and Market Overview. (n.d.).

- The metabolism of cyclamate to cyclohexylamine in humans during long-term administration. (2025).

- Ma, B., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project. Chemical Senses, 49, bjae001.

- Ma, B., et al. (2024). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends. Chemical Senses, 49, bjae001.

- SODIUM CYCLAMATE--PROHIBITED. (n.d.). U.S. Food and Drug Administration.

- Ohkuri, T., et al. (2015). Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts. Journal of Agricultural and Food Chemistry, 63(31), 6981-6988.

- E952 - Sodium Cyclamate. (2022). ConsoInfo.

- Collings, A. J. (1989). Metabolism of cyclamate and its conversion to cyclohexylamine. Diabetes Care, 12(1), 50-55.

- A novel functional screening assay to monitor sweet taste receptor activation in vitro. (n.d.). ResearchGate.

- Cyclamate. (n.d.). Encyclopedia Britannica.

- Cyclohexylamine 108-91-8 wiki. (n.d.).

- Cyclohexylamine. (n.d.). USDA.

- Cyclamate. (n.d.). KidsAdvisory.

- E 952 SODIUM CYCLAMATE. (n.d.). Ataman Kimya.

- Effects of sodium saccharin (left panels) and sodium cyclamate (right...). (n.d.). ResearchGate.

- Xu, H., et al. (2004). Different functional roles of T1R subunits in the heteromeric taste receptors. Proceedings of the National Academy of Sciences, 101(39), 14258-14263.

- Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts. (2015). ACS Publications.

- Sodium cyclamate and cyclohexylamine - information sheet. (2022). Canada.ca.

- Jiang, P., et al. (2005). Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3. Journal of Biological Chemistry, 280(40), 34296-34305.

- Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation. (n.d.). Ewha Womans University.

- What are the adverse effects of Cyclohexylamine on humans?. (2023). ChemicalBook.

- Cyclohexylamine. (n.d.). Rupa Health.

- Cui, M., et al. (2015). Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor. Chemical Senses, 40(8), 543-551.

- Xu, H., et al. (2004). Different functional roles of T1R subunits in the heteromeric taste receptors. Proceedings of the National Academy of Sciences, 101(39), 14258-14263.

- Lee, S. Y., et al. (2021). Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation. Food Science and Biotechnology, 30(7), 965-973.

- What is Sodium Cyclamate and what fields it apply?. (n.d.).

- Cyclohexylamine - Wikipedia. (n.d.).

- Bachmanov, A. A., & Beauchamp, G. K. (2007). Mechanisms for Sweetness. Current Opinion in Neurobiology, 17(4), 387-393.

- (A) Model of sweet receptor and its proposed interaction sites with... (n.d.). ResearchGate.

- Cyclamate. (n.d.). Calorie Control Council.

- SODIUM CYCLAMATE. (n.d.). Ataman Kimya.

Sources

- 1. finetechitg.com [finetechitg.com]

- 2. consoinfo.org [consoinfo.org]

- 3. caloriecontrol.org [caloriecontrol.org]

- 4. The heterodimeric sweet taste receptor has multiple potential ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different functional roles of T1R subunits in the heteromeric taste receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Different functional roles of T1R subunits in the heteromeric taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. News - What is Sodium Cyclamate and what fields it apply? [huayancollagen.com]

- 15. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. publications.iarc.who.int [publications.iarc.who.int]

- 17. researchgate.net [researchgate.net]

- 18. Metabolism of cyclamate and its conversion to cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Page loading... [guidechem.com]

- 20. Cyclohexylamine | Rupa Health [rupahealth.com]

- 21. News - Sodium Cyclamate: The Sweetener’s Story [huayancollagen.com]

- 22. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 26. Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. kidsadvisory.com [kidsadvisory.com]

An In-depth Technical Guide to the Synthesis and Purification of Sodium N-Cyclohexylsulfamate

This guide provides a comprehensive overview of the synthesis and purification of sodium N-cyclohexylsulfamate (sodium cyclamate), a widely used artificial sweetener. Tailored for researchers, scientists, and professionals in drug development and food chemistry, this document delves into the fundamental chemical principles, step-by-step experimental protocols, and robust analytical methods that ensure the production of a high-purity final product. Our focus is on elucidating the causality behind experimental choices, thereby creating self-validating systems for reproducible results.

Executive Summary

Sodium N-cyclohexylsulfamate, approximately 30-50 times sweeter than sucrose, is synthesized through the sulfonation of cyclohexylamine, followed by neutralization.[1] The most common industrial and laboratory-scale approach involves the reaction of cyclohexylamine with sulfamic acid.[2] This method is favored for its relatively straightforward procedure and high yields. Subsequent purification, primarily through recrystallization, is critical to remove unreacted starting materials and potential byproducts, ensuring the final product meets stringent purity standards for food and pharmaceutical applications. This guide details a reliable laboratory-scale synthesis and purification process, complete with mechanistic insights and analytical validation techniques.

Chemical Synthesis: The Sulfonation of Cyclohexylamine

The core of sodium cyclamate synthesis lies in the formation of an N-S bond between cyclohexylamine and a sulfonating agent. While agents like sulfur trioxide and chlorosulfonic acid can be used, sulfamic acid is often preferred in a laboratory setting due to its solid, non-volatile nature, which simplifies handling.[3][4]

The Underlying Chemistry: A Nucleophilic Attack on Sulfur

The reaction between cyclohexylamine and sulfamic acid is a nucleophilic substitution reaction. The nitrogen atom of cyclohexylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamic acid. Sulfamic acid exists as a zwitterion (H₃N⁺SO₃⁻) in its solid state, and the reaction proceeds through the formation of an intermediate which then rearranges to the more stable cyclohexylsulfamic acid.

The overall reaction proceeds in two main stages:

-

Sulfonation: Cyclohexylamine + Sulfamic Acid → Cyclohexylsulfamic Acid + Ammonia

-

Neutralization: Cyclohexylsulfamic Acid + Sodium Hydroxide → Sodium N-cyclohexylsulfamate + Water

An excess of cyclohexylamine is often used in the initial reaction to serve as a solvent and to drive the reaction to completion.[5]

Diagram 1: Proposed Reaction Mechanism for the Synthesis of Cyclohexylsulfamic Acid

Caption: Nucleophilic attack of cyclohexylamine on sulfamic acid.

Laboratory-Scale Synthesis Protocol

This protocol is designed for a standard laboratory fume hood and glassware setup. The causality for using excess cyclohexylamine is twofold: it acts as a solvent for the solid sulfamic acid and its basicity helps to facilitate the reaction. The elevated temperature increases the reaction rate.

Materials & Equipment:

-

Three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel

-

Heating mantle with temperature control

-

Cyclohexylamine (reagent grade)

-

Sulfamic acid (reagent grade)

-

Sodium hydroxide (NaOH) solution (e.g., 20% w/v)

-

Distilled water

-

Beakers, graduated cylinders, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a fume hood, equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charge Reactants: Charge the flask with cyclohexylamine (e.g., 2.5 to 3.5 molar equivalents to sulfamic acid). Begin stirring.

-

Add Sulfamic Acid: Slowly add sulfamic acid (1.0 molar equivalent) to the stirring cyclohexylamine. The addition may be exothermic; control the rate to maintain a manageable temperature.

-

Heating: Once the addition is complete, heat the mixture to 120-130°C.[5] Maintain this temperature with stirring for approximately 1-2 hours.[5] The reaction progress can be monitored by the cessation of ammonia gas evolution (use a damp pH paper near the condenser outlet to test for ammonia).

-

Cooling: After the reaction period, turn off the heat and allow the mixture to cool to below 80°C.

-

Neutralization: Slowly and carefully add a 20% sodium hydroxide solution to the reaction mixture while stirring. The mixture is acidic due to the formation of cyclohexylsulfamic acid. Add the NaOH solution portion-wise until the pH of the mixture is neutral to slightly alkaline (pH 7.0-8.0). This step is highly exothermic; cooling with an ice bath may be necessary.

-

Workup: The resulting mixture contains the crude sodium N-cyclohexylsulfamate, excess cyclohexylamine, and water. Proceed to the purification stage.

Purification: Achieving High-Purity Sodium N-Cyclohexylsulfamate

Purification is a critical step to remove impurities such as unreacted cyclohexylamine, dicyclohexylamine, and inorganic salts. The primary method for purifying sodium cyclamate is recrystallization, which leverages the compound's temperature-dependent solubility.[3]

Principles of Recrystallization

Recrystallization is based on the principle that the solubility of most solids increases with temperature. Sodium cyclamate is freely soluble in hot water but has significantly lower solubility in cold water.[4] It is practically insoluble in ethanol.[4] This solubility profile makes a water/ethanol mixture an excellent solvent system. By dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution.

Diagram 2: General Workflow for Purification of Sodium N-Cyclohexylsulfamate

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition Products of Sodium Cyclamate

Abstract

Sodium cyclamate (C₆H₁₂NNaO₃S), a widely utilized artificial sweetener, is valued for its intense sweetness and stability under various processing conditions.[1] This technical guide provides a comprehensive analysis of the thermal stability of sodium cyclamate and the resulting decomposition products. We delve into the molecular pathways of degradation, present robust analytical methodologies for stability assessment, and offer insights for researchers, scientists, and drug development professionals. This document synthesizes data from peer-reviewed literature to serve as an authoritative resource on the subject, ensuring scientific integrity and practical applicability.

Introduction to Sodium Cyclamate: A Balance of Sweetness and Stability

Sodium cyclamate is a non-nutritive sweetener approximately 30-50 times sweeter than sucrose.[1] Its favorable taste profile, often used in combination with other sweeteners like saccharin to mask off-tastes, and its cost-effectiveness have cemented its place in numerous food, beverage, and pharmaceutical formulations. A critical attribute for its widespread application is its stability to heat, light, and air over a broad pH range.[2][3] This perceived stability allows for its incorporation into products that undergo thermal processing, such as baked goods and pasteurized beverages.[4]

However, the assumption of absolute thermal stability warrants rigorous scientific scrutiny. Understanding the temperature thresholds at which sodium cyclamate begins to degrade and identifying the resultant chemical species are paramount for ensuring product quality, safety, and regulatory compliance. This guide addresses these critical aspects by examining the fundamental chemistry of its decomposition.

Thermal Decomposition Pathways of Sodium Cyclamate

The thermal degradation of sodium cyclamate is not a simple, single-step process. It is influenced by temperature, duration of heating, and the chemical matrix in which it is present. While generally considered heat-stable for cooking and baking, specific decomposition pathways are initiated at elevated temperatures.[4]

Primary Decomposition Route: Hydrolysis

The principal thermal decomposition pathway for sodium cyclamate involves the hydrolysis of the N-sulfonate bond. Under certain conditions, this leads to the formation of cyclohexylamine and sulfamic acid or its corresponding sodium salt.[5]

-

Cyclohexylamine (C₆H₁₁NH₂): This primary amine is a key decomposition product and a focal point of toxicological interest. Its formation is a critical indicator of cyclamate degradation.[6] Some intestinal bacteria can also metabolize cyclamate into cyclohexylamine.[1]

-

Sulfamic Acid (H₃NSO₃) / Sodium Sulfate: The other major product of hydrolysis is sulfamic acid, which, depending on the conditions, may exist as sodium sulfate in the final residue after complete decomposition at very high temperatures.[7]

Secondary Decomposition and Dimerization

Research has also identified other temperature-dependent decomposition behaviors. Under certain heating conditions, around 170 °C, sodium cyclamate can undergo sublimation and dimerization. This process involves the condensation of two cyclamate molecules to form N,N-dicyclohexyl sulfamide.[8]

The overall decomposition temperature for sodium cyclamate is reported to be around 280°C.[3] However, studies on deep-frying conditions have shown that significant degradation, with the production of cyclohexylamine, can occur at 200°C with prolonged heating (25 minutes).[6][9] The compound remains relatively stable between 160-185°C for up to 25 minutes.[6][9]

Caption: Primary and secondary thermal decomposition pathways of sodium cyclamate.

Key Decomposition Products and Their Significance

The primary decomposition product, cyclohexylamine , is of significant interest to regulatory bodies and toxicologists. It is more toxic than the parent compound, sodium cyclamate.[10] Although human studies have not established cyclamate as a carcinogen, the potential for its conversion to cyclohexylamine, a compound suspected of chronic toxicity in animals, was a key factor in its complex regulatory history.[1] Therefore, analytical methods for product development and quality control must be sensitive and specific enough to detect and quantify cyclohexylamine.

Experimental Analysis of Thermal Stability

A multi-faceted approach is required to fully characterize the thermal stability of sodium cyclamate. This involves techniques to measure bulk physical changes as a function of temperature and chromatographic methods to identify and quantify the specific chemical byproducts.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the foundational technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides a clear indication of the onset temperature of decomposition. For sodium cyclamate, TGA reveals that the decomposition process begins at temperatures above 250°C, with significant mass loss occurring thereafter.[7] It's crucial to distinguish between the loss of hydrate water, which occurs at lower temperatures for the di-hydrated form, and the actual decomposition of the anhydrous molecule.[8]

Trustworthiness (Self-Validating Protocol): A robust TGA protocol ensures reproducibility and accuracy.

Experimental Protocol: Thermogravimetric Analysis of Sodium Cyclamate

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the sodium cyclamate sample into a ceramic or platinum TGA pan. Ensure the sample is representative of the bulk material.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a controlled heating rate of 10°C/min. A controlled heating rate is critical for resolving distinct thermal events.

-

-

Data Acquisition: Record the mass loss (%) as a function of temperature (°C).

-

Data Analysis: Determine the onset temperature of major decomposition events from the TGA curve and the peak decomposition temperatures from the first derivative (DTG) curve. The final residue at high temperatures has been identified as sodium sulfate.[7]

Analytical Techniques for Decomposition Product Identification

Expertise & Experience: While TGA indicates when decomposition occurs, it does not identify the products. For this, chromatographic techniques are indispensable. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. Since cyclohexylamine lacks a strong chromophore for UV detection, a derivatization step is often required to make it detectable.[6][11]

Trustworthiness (Self-Validating Protocol): This protocol for HPLC is designed for the sensitive detection of cyclohexylamine, a key marker of cyclamate degradation.

Experimental Protocol: HPLC-UV for Cyclohexylamine (Post-Derivatization)

-

Sample Preparation (Thermal Stress): Heat the sodium cyclamate sample under controlled conditions (e.g., in an oven at 200°C for a specified time).[6]

-

Extraction: Dissolve the heat-treated sample in deionized water.

-

Derivatization:

-

Adjust the sample solution to an alkaline pH (e.g., pH 11 with sodium bicarbonate buffer).[6]

-

Add a derivatizing agent such as dansyl chloride or trinitrobenzenesulfonic acid.[6][12] These reagents react with the primary amine group of cyclohexylamine to form a derivative that is highly responsive to UV detection.

-

Incubate the reaction mixture (e.g., 60°C for 20 minutes) to ensure complete derivatization.[6]

-

-

HPLC-UV Analysis:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., potassium dihydrogen phosphate solution) is effective.[6]

-

Flow Rate: Set to a standard rate, typically 1.0 mL/min.[6]

-

Detection: Monitor the eluent at the maximum absorbance wavelength of the derivatized cyclohexylamine (e.g., 254 nm for the dansyl derivative).[6]

-

-

Quantification: Prepare a calibration curve using derivatized standards of cyclohexylamine of known concentrations. Quantify the amount of cyclohexylamine in the thermally stressed sample by comparing its peak area to the calibration curve.

Caption: Workflow for the comprehensive thermal stability analysis of sodium cyclamate.

Data Summary and Interpretation

The thermal behavior of sodium cyclamate is summarized in the table below, compiling data from various analytical techniques.

| Parameter | Value | Technique | Significance |

| Polymorphic Forms | Anhydrous and Dihydrate | TGA, XRD | The dihydrate form will show initial mass loss due to water, which should not be confused with decomposition.[8] |

| Sublimation/Dimerization | ~170 °C | Thermal Analysis | A potential transformation pathway at moderate heating temperatures.[8] |

| Decomposition Onset (Deep-Frying) | >185-190 °C | HPLC | Degradation begins under prolonged, high-temperature food processing conditions.[6][9] |

| Major Decomposition Temperature | ~280 °C | General Data | The temperature at which rapid and significant decomposition occurs.[3] |

| Primary Decomposition Products | Cyclohexylamine, Sulfamic Acid | HPLC, GC | Key chemical markers for assessing the extent of thermal degradation.[5][6] |

| Final Residue (at >650°C) | Sodium Sulfate (Na₂SO₄) | TGA, XRD, IR | The inorganic endpoint of complete thermal decomposition in an inert atmosphere.[7] |

Conclusion

Sodium cyclamate exhibits high thermal stability, making it suitable for a wide array of applications in the food and pharmaceutical industries.[2][4] However, it is not infinitely stable. At temperatures exceeding 185°C, particularly with prolonged exposure as seen in deep-frying, decomposition into cyclohexylamine can occur.[6][9] The primary decomposition pathway is hydrolysis, yielding cyclohexylamine and sulfamic acid.

For professionals in research and development, it is imperative to utilize a combination of thermoanalytical and chromatographic techniques to fully characterize the stability of sodium cyclamate within specific product matrices and processing conditions. The protocols outlined in this guide provide a robust framework for achieving this, ensuring product quality, safety, and adherence to regulatory standards.

References

-

Medina, D.A.V., Ferreira, A.P.G., & Cavalheiro, E.T.G. (2019). Polymorphism and thermal behavior of sodium cyclamate. Journal of Thermal Analysis and Calorimetry, 138, 1057–1065. [Link]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.

-

Wikipedia. (n.d.). Cyclamate. [Link]

-

FOODCHEM. (n.d.). Sodium cyclamate. [Link]

-

Mu, L., Liu, Y., Luo, H., Liu, Q., Zhang, L., Xu, Y., et al. (2024). Determination of the stability of sodium cyclamate during deep-frying using HPLC. PLoS ONE, 19(8): e0308220. [Link]

-

Mu, L., Liu, Y., Luo, H., Liu, Q., Zhang, L., Xu, Y., et al. (2024). Determination of the stability of sodium cyclamate during deep-frying using HPLC. PLOS ONE. [Link]

-

Ataman Kimya. (n.d.). E 952 SODIUM CYCLAMATE. [Link]

-

Ataman Kimya. (n.d.). SODIUM CYCLAMATE. [Link]

-

InfoCons. (2022). E952 - Sodium Cyclamate. [Link]

-

de Souza, T. S., & Cavalheiro, E. T. G. (2005). Thermoanalytical studies of some sweeteners. Journal of Thermal Analysis and Calorimetry, 80(2), 343-347. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium Cyclamate. PubChem Compound Database. [Link]

-

ChemBK. (n.d.). Sodium N-cyclohexylsulfamate. [Link]

-

Tjahjanto, R. T., Yuniati, Y., & Max, R. (2021). Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. Molecules, 26(10), 2968. [Link]

-

Kanti, R., & Kumari, P. (2017). Chemistry and Use of Artificial Intense Sweeteners. International Journal of Current Microbiology and Applied Sciences, 6(6), 2038-2047. [Link]

-

ResearchGate. (n.d.). Thermoanalytical studies of some sweeteners. [Link]

-

ResearchGate. (n.d.). Determination of cyclamate in artificial sweeteners and beverages using headspace single-drop microextraction and gas chromatography flame-ionisation detection. [Link]

-

de la Sancha, J. L., & Lopez-Paz, J. L. (2012). Determination of cyclamate by a cheap and simple spectrophotometric method. Food Chemistry, 135(2), 809-813. [Link]

-

Alves, C., & Lemos, F. (2017). Validation of an HPLC-DAD/UV method for the quantification of cyclamate in tabletop sweeteners: risk of exceeding the acceptable daily intake. Food Additives & Contaminants: Part A, 34(4), 523-531. [Link]

-

Brereton, P., & Thompson, A. (2004). Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs. Food Additives and Contaminants, 21(11), 1037-1044. [Link]

-

ResearchGate. (n.d.). Analysis of Sodium Cyclamate on Cork Egg Cake Circulating in Ir Soekarno Sukoharjo Market. [Link]

Sources

- 1. Cyclamate - Wikipedia [en.wikipedia.org]

- 2. phexcom.com [phexcom.com]

- 3. Sodium cyclamate cyclamate_Sweeteners Preservatives_Products_FOODCHEM HK CO.,LIMITED [foodchem-hk.com]

- 4. ijcmas.com [ijcmas.com]

- 5. Buy Sodium cyclamate (EVT-355850) | 139-05-9 [evitachem.com]

- 6. Determination of the stability of sodium cyclamate during deep-frying using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the stability of sodium cyclamate during deep-frying using HPLC | PLOS One [journals.plos.org]

- 10. infocons.org [infocons.org]

- 11. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sodium N-Cyclohexylsulfamate in Various Solvents

This guide provides a comprehensive technical overview of the solubility of sodium N-cyclohexylsulfamate (also known as sodium cyclamate) in a range of common solvents. Tailored for researchers, scientists, and professionals in drug development and the food industry, this document synthesizes key solubility data with practical, field-proven experimental methodologies. Our focus is on delivering not just data, but a deeper understanding of the principles governing the solubility of this widely used artificial sweetener.

Introduction: The Critical Role of Solubility Data

Sodium N-cyclohexylsulfamate (C₆H₁₂NNaO₃S) is a high-intensity artificial sweetener that has been utilized in a variety of food, beverage, and pharmaceutical applications.[1] Its efficacy and safety in these applications are intrinsically linked to its physicochemical properties, with solubility being a paramount consideration. Accurate solubility data is crucial for:

-

Formulation Development: Ensuring the complete dissolution and uniform distribution of the sweetener in liquid and semi-solid formulations.

-

Process Chemistry: Designing efficient crystallization, purification, and extraction processes.

-

Quality Control: Establishing standards for product consistency and stability.

-

Toxicological and Pharmacokinetic Studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide delves into the quantitative solubility of sodium N-cyclohexylsulfamate across a spectrum of solvents and temperatures, provides detailed protocols for its determination, and discusses the underlying physicochemical principles that dictate its solubility behavior.

Physicochemical Properties of Sodium N-cyclohexylsulfamate

A thorough understanding of the inherent properties of sodium N-cyclohexylsulfamate is fundamental to interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂NNaO₃S | [2] |

| Molecular Weight | 201.22 g/mol | [3] |

| Appearance | White crystalline powder or colorless crystals | [2][4] |

| Melting Point | >300 °C (decomposes) | [2][4] |

| pKa (Strongest Acidic) | -0.83 (Predicted) | [5] |

| LogP (Octanol-Water Partition Coefficient) | -2.63 at 20°C | [2] |

| Water Solubility | Freely soluble; ≥10 g/100 mL at 20 °C | [4] |

The molecular structure of sodium N-cyclohexylsulfamate, featuring a non-polar cyclohexyl ring and a highly polar sulfamate group, results in an amphiphilic character. However, its ionic nature as a sodium salt dominates its solubility profile, leading to high aqueous solubility. The negative LogP value further underscores its hydrophilic nature.[2]

Quantitative Solubility of Sodium N-Cyclohexylsulfamate

The solubility of sodium N-cyclohexylsulfamate is significantly influenced by the nature of the solvent and the temperature. A key study by Wang et al. (2015) systematically measured its solubility in various pure solvents and binary solvent mixtures at temperatures ranging from 280 K to 340 K. The following table summarizes the qualitative and available quantitative solubility data.

Table 1: Solubility of Sodium N-Cyclohexylsulfamate in Various Solvents

| Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL) | Temperature (°C) | Reference |

| Water | Freely Soluble | ≥ 10 | 20 | [4] |

| 20 (1g/5mL) | Ambient | [4] | ||

| Methanol | Soluble | Data available in Wang et al. (2015) | 280-340 K | |

| Ethanol | Slightly Soluble | - | Ambient | [4] |

| Propylene Glycol | Slightly Soluble | 4 (1g/25mL) | Ambient | [4] |

| Formamide | Soluble | Data available in Wang et al. (2015) | 280-340 K | |

| Acetic Acid | Soluble | Data available in Wang et al. (2015) | 280-340 K | |

| Dimethylformamide (DMF) | Soluble | Data available in Wang et al. (2015) | 280-340 K | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data available in Wang et al. (2015) | 280-340 K | |

| Benzene | Practically Insoluble | - | Ambient | [4] |

| Chloroform | Practically Insoluble | - | Ambient | [4] |

| Ether | Practically Insoluble | - | Ambient | [4] |

Note: The full quantitative dataset from Wang et al. (2015) is highly recommended for precise formulation work and can be accessed through the provided reference.

The data indicates that the solubility of sodium N-cyclohexylsulfamate is highest in polar protic and aprotic solvents and decreases significantly in non-polar solvents. This is consistent with the "like dissolves like" principle, where the ionic and polar nature of the solute favors interaction with polar solvent molecules. The study by Wang et al. also demonstrated that solubility in all tested solvents increases with increasing temperature.

Experimental Methodologies for Solubility Determination

Accurate and reproducible solubility data is contingent on robust experimental design and execution. Two widely accepted methods for determining the equilibrium solubility of a compound are the Equilibrium Shake-Flask Method and the Dynamic (or Synthetic) Method, which can be enhanced with laser monitoring.

Equilibrium Shake-Flask Method

This is a conventional and reliable method for determining thermodynamic solubility. It relies on achieving equilibrium between the dissolved solute and an excess of the solid phase.

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium N-cyclohexylsulfamate to a series of stoppered flasks or vials containing a known volume of the desired solvent. The excess solid should be visually present.

-

For each solvent, prepare triplicate samples.

-

-

Equilibration:

-

Place the sealed flasks in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the samples to stand at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a membrane filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved microparticles. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.

-

-

Concentration Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of sodium N-cyclohexylsulfamate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated UV-Vis spectrophotometric method.

-

Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, mole fraction).

-

Report the mean and standard deviation of the triplicate measurements.

-

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant Temperature: Solubility is temperature-dependent; precise temperature control is critical for reproducibility.

-

Agitation: Facilitates the dissolution process and ensures the entire volume of the solvent is in contact with the solid, accelerating the attainment of equilibrium.

-

Filtration: Crucial for removing undissolved particles that would otherwise lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures the accuracy and precision of the concentration measurement.

Caption: Workflow of the Equilibrium Shake-Flask Method.

Dynamic (Synthetic) Method with Laser Monitoring

The dynamic, or synthetic, method involves observing the temperature at which a known composition of solute and solvent becomes a single-phase solution upon heating (dissolution temperature) or at which the first crystals appear upon cooling (crystallization temperature). This can be automated and made more precise using a laser monitoring system.

-

Sample Preparation:

-

Accurately weigh a known amount of sodium N-cyclohexylsulfamate and the desired solvent into a sealed, temperature-controlled vessel equipped with a magnetic stirrer.

-

-

Heating and Dissolution:

-

Slowly heat the mixture at a controlled rate (e.g., 0.1-0.5 °C/min) while continuously stirring.

-

A laser beam is passed through the suspension, and the transmitted light intensity is monitored by a photodetector.

-

As the solute dissolves, the suspension becomes clearer, and the intensity of the transmitted light increases. The temperature at which the light intensity reaches a maximum and plateaus is recorded as the dissolution temperature.

-

-

Cooling and Crystallization (Optional but Recommended):

-

Slowly cool the clear solution at a controlled rate.

-

The onset of crystallization will cause the solution to become turbid, leading to a sharp decrease in the transmitted light intensity. The temperature at which this occurs is the crystallization or cloud point temperature.

-

The true equilibrium solubility temperature lies between the dissolution and crystallization temperatures.

-

-

Data Collection and Analysis:

-

Repeat the heating and cooling cycles multiple times to ensure reproducibility.

-

By preparing samples with different known compositions, a solubility curve (solubility vs. temperature) can be constructed.

-

-

Known Composition: Unlike the shake-flask method, the composition of the mixture is known from the start.

-

Controlled Heating/Cooling Rate: A slow rate is essential to maintain thermal equilibrium and avoid over- or under-shooting the true solubility temperature.

-

Laser Monitoring: Provides a sensitive and objective method for detecting the phase transition, removing the subjectivity of visual observation.

Caption: Laser Monitoring Setup for Dynamic Solubility.

Factors Influencing Solubility

The solubility of sodium N-cyclohexylsulfamate is a multifactorial property. Key influencing factors include:

-

Solvent Polarity: As demonstrated by the data, polar solvents are most effective at dissolving this ionic compound due to favorable dipole-ion interactions.

-

Temperature: In the systems studied, solubility is endothermic, meaning it increases with temperature. This is because the energy input helps to overcome the lattice energy of the crystal and disrupt the solvent-solvent interactions.

-

pH: While sodium N-cyclohexylsulfamate is the salt of a strong acid (cyclohexylsulfamic acid) and a strong base (sodium hydroxide), its aqueous solutions have a pH in the range of 5.5-7.5.[2] In highly acidic or alkaline conditions, the stability of the compound itself may be affected, which could indirectly influence solubility measurements.

-

Presence of Other Solutes: The presence of other salts or excipients in a formulation can affect solubility through common ion effects or changes in the overall polarity and ionic strength of the solution.

Conclusion

This technical guide has provided a detailed examination of the solubility of sodium N-cyclohexylsulfamate. The compiled data and experimental protocols offer a robust foundation for researchers and formulation scientists. The high solubility in water and polar organic solvents, coupled with its temperature-dependent behavior, are key characteristics to consider in its application. For precise and reliable formulation and process development, the application of standardized methodologies, such as the equilibrium shake-flask method or dynamic methods with laser monitoring, is strongly recommended.

References

-

Artificial sweeteners – a review. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Chemistry and Use of Artificial Intense Sweeteners. (2017). International Journal of Current Microbiology and Applied Sciences, 6(6), 1283-1296. Retrieved January 8, 2026, from [Link]

-

Jouyban-Gharamaleki, V., et al. (2016). An Improved Automated Setup for Solubility Determination of Drugs. Pharmaceutical Sciences, 22(3), 210-214. Retrieved January 8, 2026, from [Link]

-

Sodium N-cyclohexylsulfamate. (n.d.). ChemBK. Retrieved January 8, 2026, from [Link]

-

An automated system for determining drug solubility based on laser monitoring technique. (2014). SAGE Publications. Retrieved January 8, 2026, from [Link]

-

Sketch of the apparatus for measurement of the solubility. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. (2023). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2022). protocols.io. Retrieved January 8, 2026, from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved January 8, 2026, from [Link]

-

Physicochemical Properties of the Sweetener Sucralose. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

(PDF) Chemistry and Use of Artificial Intense Sweeteners. (2017). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2021). SciELO. Retrieved January 8, 2026, from [Link]

-

Artificial Sweeteners: A Systematic Review and Primer for Gastroenterologists. (2019). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Showing Compound Sodium cyclamate (FDB008419). (n.d.). FooDB. Retrieved January 8, 2026, from [Link]

-

Cyclamate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Sodium Cyclamate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2007). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

Sources

- 1. Artificial sweeteners – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium N-cyclohexylsulfamate | 139-05-9 [chemicalbook.com]

- 3. Sodium Cyclamate | C6H12NNaO3S | CID 23665706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Showing Compound Sodium cyclamate (FDB008419) - FooDB [foodb.ca]

An In-depth Technical Guide to the Metabolism and Pharmacokinetics of Sodium Cyclamate in Animal Models

Introduction: The Scientific Imperative for Understanding Cyclamate's Biological Fate

Sodium cyclamate, a synthetic compound 30–50 times sweeter than sucrose, has occupied a complex space in the landscape of food additives[1]. Its history, marked by regulatory approval in some regions and restrictions in others, is rooted in toxicological questions that arose from early animal studies[1][2]. The core of this scientific debate hinges on its metabolic fate. Unlike many xenobiotics, cyclamate itself is largely inert within mammalian systems; its biological activity and toxicological profile are inextricably linked to its primary metabolite, cyclohexylamine[3][4].

This guide provides a deep dive into the metabolic and pharmacokinetic pathways of sodium cyclamate across various preclinical animal models. Understanding these processes is not merely an academic exercise; it is fundamental for interpreting toxicological data, assessing interspecies variability, and extrapolating potential human risk. We will explore the causal mechanisms behind its unique metabolism, the pharmacokinetic parameters that govern its disposition, and the validated experimental protocols required to study these phenomena accurately.

Part 1: The Metabolic Conversion - A Story of Host and Microbiome

The metabolism of sodium cyclamate is a classic example of how the gut microbiome can fundamentally alter the biological impact of a foreign compound. Host-level metabolic activity is negligible; tissues such as the liver, kidney, spleen, and blood do not demonstrate the capacity to metabolize cyclamate[5]. The conversion is exclusively a function of the gastrointestinal microflora.

The Core Metabolic Event: Desulfonation to Cyclohexylamine

The singular, critical metabolic step is the desulfonation of cyclamate (cyclohexylsulfamic acid) to cyclohexylamine. This biotransformation is not performed by mammalian enzymes but by specific bacteria residing in the lower gastrointestinal tract[5][6].

-

Causality: The incomplete and slow absorption of orally administered cyclamate is the rate-limiting factor that enables this metabolism.[3][7]. Prolonged residence time in the colon allows for extensive interaction with anaerobic bacteria, which possess the necessary sulfatase enzymes to cleave the sulfamate group.

The process can be visualized as follows:

Caption: Metabolic fate of sodium cyclamate in animal models.

Interspecies Variability: The "Converter" vs. "Non-Converter" Phenomenon

A crucial aspect of cyclamate metabolism is the extreme variability observed not only between different species but also among individuals of the same species. This has led to the classification of animals as "converters" or "non-converters"[8].

-

Driving Factor: The ability to metabolize cyclamate is entirely dependent on the presence of specific gut bacteria capable of the conversion. This metabolic capacity is not innate and can be induced by continuous dietary exposure to cyclamate, which enriches the population of these specific microbes[5][9].

-

Species-Specific Flora: The types of bacteria that develop the ability to convert cyclamate differ by species. Studies have identified Clostridia as significant in rats, Enterobacteria in rabbits, and Enterococci in humans[5]. This directly explains the differing metabolic capacities observed across preclinical models.

Metabolism of Cyclohexylamine

Once formed in the gut and absorbed into systemic circulation, cyclohexylamine undergoes further metabolism by host enzymes, primarily in the liver. This secondary metabolism also shows significant species-dependent differences[3].

-

Rats: Metabolism is dominated by the hydroxylation of the cyclohexane ring.

-

Rabbits & Guinea Pigs: A combination of ring hydroxylation and deamination occurs.

-

Monkeys: Over 99.5% of cyclamate is excreted unchanged. The small amount of cyclohexylamine formed is further metabolized to cyclohexanone and cyclohexanol[3].

These differences are critical for toxicology, as the specific metabolites of cyclohexylamine may have distinct biological activities.

Caption: Interspecies differences in cyclohexylamine metabolism.

Part 2: Pharmacokinetics (ADME) Profile

The pharmacokinetic profile explains how the animal body handles cyclamate and its metabolite, cyclohexylamine, over time.

Absorption

-

Sodium Cyclamate: Absorption from the gastrointestinal tract is incomplete and varies by species. It is more readily absorbed in rabbits compared to rats, guinea pigs, and monkeys[3][7].

-

Cyclohexylamine: In stark contrast, cyclohexylamine formed by gut flora in the caecum or colon is readily absorbed and enters systemic circulation[5].

Distribution

-

Cyclamate: Following absorption, cyclamate is distributed throughout the body. Importantly for developmental toxicity studies, it has been shown to cross the placenta and distribute to fetal tissues in pregnant rats and rhesus monkeys[3].

-

Cyclohexylamine: In rats, plasma and testicular concentrations of cyclohexylamine show a non-linear relationship with the administered dose of cyclamate. This is particularly relevant for testicular toxicity observed in rats at high doses, an effect not seen in mice, likely due to lower tissue concentrations of cyclohexylamine in that species[3][7].

Metabolism

As detailed in Part 1, the metabolism of cyclamate is a two-stage process: gut flora-mediated conversion to cyclohexylamine, followed by host-mediated metabolism of cyclohexylamine, with both stages exhibiting significant interspecies variation.

Excretion

-

Unmetabolized Cyclamate: The majority of an oral cyclamate dose is excreted unchanged. The unabsorbed portion is eliminated in the feces, while the absorbed portion is rapidly cleared from the bloodstream and excreted in the urine[3].

-

Cyclohexylamine and its Metabolites: Following absorption from the colon, cyclohexylamine and its various metabolites are primarily excreted via the urine[3][5].

Part 3: Quantitative Data & Comparative Analysis

Summarizing quantitative data is essential for comparing results across studies and species.

Table 1: Comparative Metabolism of Sodium Cyclamate in Animal Models

| Animal Model | Typical Conversion Rate (% of Oral Dose) | Key Observations | Primary Microflora Implicated | References |

| Rat | Highly variable (0% to >20%); depends on "converter" status and prior exposure. | Metabolism is inducible with chronic feeding. Testicular toxicity is linked to high cyclohexylamine levels. | Clostridia | [3][5][7] |

| Rabbit | Generally higher and more consistent conversion than rats. | Readily absorbs cyclamate. | Enterobacteria | [3][5][10] |

| Guinea Pig | Low conversion ability. | Less readily absorbs cyclamate. | N/A | [3][5] |

| Dog | Low to negligible conversion. | High oral doses (up to 1.5 g/kg/day) were well-tolerated in subchronic studies. | N/A | [3][11][12] |

| Monkey (Rhesus, Cynomolgus) | Very low conversion (<0.5%). | Long-term studies (up to 24 years) did not show clear evidence of toxicity or carcinogenicity. | N/A | [3][13][14] |

| Mouse | Low conversion. | Testicular toxicity seen in rats at high doses is not observed, correlated with lower tissue levels of cyclohexylamine. | N/A | [3][7] |

Part 4: Core Experimental Methodologies

The trustworthiness of pharmacokinetic and metabolism data relies on robust, validated experimental designs. Radiolabeling studies are the gold standard for definitive mass-balance and metabolite profiling.

Protocol 1: In Vivo ADME Study with [¹⁴C]-Sodium Cyclamate

Objective: To quantitatively determine the absorption, distribution, metabolism, and excretion (ADME) of sodium cyclamate in a target animal model (e.g., Sprague-Dawley rat).

Causality Statement: Using a radiolabeled compound ([¹⁴C]) is critical because it allows for a complete accounting of the administered dose, regardless of the metabolic fate of the parent compound. It ensures that all metabolites, known and unknown, are tracked, providing a definitive mass balance[15][16].

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are housed individually in metabolism cages that allow for separate collection of urine and feces. Animals are acclimated for at least 3 days.

-

Dosing: A single oral gavage dose of [¹⁴C]-sodium cyclamate in a suitable vehicle (e.g., water) is administered. A low dose (e.g., 10 mg/kg) and a high dose (e.g., 200 mg/kg) are typically used to assess dose-linearity.

-

Sample Collection:

-

Urine & Feces: Collected at pre-defined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96 hours) post-dose.

-

Blood: Collected via tail vein or cardiac puncture (terminal) at specific time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes to obtain plasma.

-

Tissues: At the terminal time point, key tissues (liver, kidneys, testes, brain, adipose tissue) are harvested.

-

-

Sample Processing & Analysis:

-

Quantification of Radioactivity: Total radioactivity in aliquots of urine, plasma, and homogenized feces/tissues is determined by liquid scintillation counting (LSC). This provides data on excretion routes and rates.

-

Metabolite Profiling: Urine and plasma samples are pooled and analyzed by radio-HPLC. The retention times of radioactive peaks are compared to reference standards of cyclamate and cyclohexylamine.

-

Metabolite Identification: Radioactive peaks that do not correspond to standards are collected and subjected to mass spectrometry (LC-MS/MS) for structural elucidation.

-

-

Data Interpretation: Calculate the percentage of the dose excreted in urine and feces, determine the pharmacokinetic parameters (Cmax, Tmax, AUC) for total radioactivity and identified compounds, and create a comprehensive metabolic pathway map.

Caption: Experimental workflow for a radiolabeled ADME study.

Protocol 2: HPLC Method for Quantification of Cyclohexylamine

Objective: To quantify the concentration of cyclohexylamine in biological matrices like urine or plasma.

Causality Statement: A validated, sensitive analytical method is required to accurately determine the extent of conversion and to support pharmacokinetic modeling. Methods often require a derivatization step, as cyclohexylamine lacks a strong chromophore for standard UV detection[17].

Methodology:

-

Sample Preparation:

-

To a 1 mL urine sample, add an internal standard (e.g., cycloheptylamine) to correct for extraction variability.

-

Perform a liquid-liquid or solid-phase extraction to isolate the amine from the complex biological matrix.

-

-

Derivatization:

-

Evaporate the extraction solvent to dryness.

-

Reconstitute the residue in a buffer and add a derivatizing agent (e.g., trinitrobenzenesulfonic acid).

-

Incubate to allow the formation of a derivative with strong UV absorbance.

-

-

HPLC-UV Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the absorbance maximum of the derivatized cyclohexylamine.

-

-

Quantification:

-

Generate a calibration curve using standards of known cyclohexylamine concentration prepared in the same matrix.

-

Calculate the concentration in unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

-

References

-

Drasar, B. S., Renwick, A. G., & Williams, R. T. (1972). The role of the gut flora in the metabolism of cyclamate. Biochemical Journal, 129(4), 881–890. [Link]

-

Khabibullaev, S. M., Yuldashev, N. M., & Mamazulunov, N. K. (2023). METABOLIC CHANGES IN THE BODY AS THE RESULT OF LONG-TERM USE OF ARTIFICIAL SWEETENER-SODIUM CYCLAMATE. SCIENCE & INNOVATION. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Cyclamates. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. [Link]

-

Drasar, B. S., Renwick, A. G., & Williams, R. T. (1971). The conversion of cyclamate into cyclohexylamine by gut bacteria. Biochemical Journal, 123(4), 26P–27P. [Link]

-

Ichibagase, H., Kojima, S., Suenaga, A., & Inoue, K. (1972). Studies on synthetic sweetening agents. XVI. Metabolism of sodium cyclamate. 5. The metabolism of sodium cyclamate in rabbits and rats after prolonged administration of sodium cyclamate. Chemical & Pharmaceutical Bulletin, 20(6), 1093–1101. [Link]

-

Richardson, A. (1970). An automated method for the determination of cyclohexylamine in cyclamates. Analyst, 95(1132), 682-684. [Link]

-

Suenaga, A., Kojima, S., & Ichibagase, H. (1972). Studies on synthetic sweetening agents. XVII. Metabolism of sodium cyclamate. (6). Influences of neomycin and sulfaguanidine on metabolism of sodium cyclamate. Chemical & Pharmaceutical Bulletin, 20(7), 1357–1361. [Link]

-

Kojima, S., Ichibagase, H., & Iguchi, S. (1966). Studies on synthetic sweetening agents. VI. Absorption and excretion of sodium cyclamate. Chemical & Pharmaceutical Bulletin, 14(9), 959–965. [Link]

-

Jalilov, F. J., Kulliev, O. A., & Khabibullaev, S. M. (2024). EVALUATION OF THE EFFECT ON METABOLISM OF SODIUM CYCLAMATE WHEN ADMINISTERED TO EXPERIMENTAL ANIMALS. JOURNAL OF HEALTHCARE AND LIFE-SCIENCE RESEARCH. [Link]

-

Takayama, S., Renwick, A. G., Johansson, S. L., Thorgeirsson, U. P., Tsutsumi, M., Dalgard, D. W., & Sieber, S. M. (2000). Long-term toxicity and carcinogenicity study of cyclamate in nonhuman primates. Toxicological Sciences, 53(1), 33–39. [Link]

-

Takayama, S., et al. (2000). Long-Term Toxicity and Carcinogenicity Study of Cyclamate in Nonhuman Primates. Toxicological Sciences. [Link]

-

Renwick, A. G., & Williams, R. T. (1969). Gut bacteria and the metabolism of cyclamate in the rat. Biochemical Journal, 114(4), 78P. [Link]

-

Semantic Scholar. (n.d.). Studies on synthetic sweetening agents. VII. Absorption and excretion of sodium cyclamate. [Link]

-

Da Silva, V. R., & Barretto, P. S. R. (2017). Effect of Saccharin Sodium and the Sodium Cyclamate on Human Cells Treated with Lactobacillus Plantarum Lp62. Gavin Publishers. [Link]

-

Rosenkranz, H. S. (1977). [Subchronic toxicologic studies using cyclamate-Na in dogs]. Arzneimittelforschung, 27(1), 128–131. [Link]

-

Ichibagase, H., Imamura, Y., Kinoshita, A., & Kojima, S. (1972). Effects of simultaneous administration of drugs on absorption and excretion. I. Effect of phenylbutazone on absorption and excretion of sodium cyclamate in rabbits. Chemical & Pharmaceutical Bulletin, 20(5), 947–952. [Link]

-

Brereton, P., et al. (2001). Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs. Food Additives and Contaminants, 18(4), 309-317. [Link]

-

Drasar, B. S., Renwick, A. G., & Williams, R. T. (1971). The conversion of cyclamate into cyclohexylamine by gut bacteria. Biochemical Journal. [Link]

-

IARC. (1999). CYCLAMATES 1. Exposure Data. IARC Publications. [Link]

-

Taylor, J. D., Richards, R. K., & Wiegand, R. G. (1968). Toxicological studies with sodium cyclamate and saccharin. CABI Digital Library. [Link]

-

Renwick, A. G. (1986). The metabolism of intense sweeteners. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Establishment of a Stable Acute Drug-Induced Liver Injury Mouse Model by Sodium Cyclamate. Frontiers in Pharmacology. [Link]

-

Evotec. (n.d.). Radiolabeled in vivo ADME studies. [Link]

-

Wilde, A. S., et al. (2023). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]

-

Furuya, T., et al. (1975). Long-term toxicity study of sodium cyclamate and saccharin sodium in rats. ResearchGate. [Link]

-

ResearchGate. (n.d.). Long-term toxicity and carcinogenicity study of cyclamate in nonhuman primates. [Link]

-

Wikipedia. (n.d.). Cyclamate. [Link]

-

Nugraheni, R. A., & Suhariyadi, S. (2022). EFFECT OF ADMINISTRATION OF Sodium CYCLATE (C6H12NNaO3S) ON THE NUMBER OF POLYMORFONUCLEAR CELLS (PMN) IN RATS (Rattus norvegicu). Neliti. [Link]

-

Penner, N., et al. (2010). Radiolabeled mass-balance excretion and metabolism studies in laboratory animals: a commentary on why they are still necessary. Drug Metabolism Letters. [Link]

-

Renwick, A. G., et al. (2004). The metabolism of cyclamate to cyclohexylamine in humans during long-term administration. Toxicology and Applied Pharmacology. [Link]

Sources

- 1. Cyclamate - Wikipedia [en.wikipedia.org]

- 2. Effect of Saccharin Sodium and the Sodium Cyclamate on Human Cells Treated with Lactobacillus Plantarum Lp62 [gavinpublishers.com]

- 3. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. The role of the gut flora in the metabolism of cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The conversion of cyclamate into cyclohexylamine by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. The metabolism of cyclamate to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on synthetic sweetening agents. XVI. Metabolism of sodium cyclamate. 5. The metabolism of sodium cyclamate in rabbits and rats after prolonged administration of sodium cyclamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Subchronic toxicologic studies using cyclamate-Na in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Long-term toxicity and carcinogenicity study of cyclamate in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Radiolabeled in vivo ADME studies | Evotec [evotec.com]

- 16. Radiolabeled mass-balance excretion and metabolism studies in laboratory animals: a commentary on why they are still necessary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and single-laboratory validation of an HPLC method for the determination of cyclamate sweetener in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological studies of sodium N-cyclohexylsulfamate

An In-depth Technical Guide to the Toxicological Profile of Sodium N-Cyclohexylsulfamate

Abstract

Sodium N-cyclohexylsulfamate, commonly known as sodium cyclamate, is a high-intensity, non-nutritive sweetener that has occupied a complex and often contentious position within the landscape of food additives. Discovered in 1937, its use became widespread until a series of toxicological studies in the late 1960s implicated it as a potential carcinogen, leading to a ban in several countries, most notably the United States.[1][2] However, subsequent decades of research and re-evaluation by global scientific bodies have painted a more nuanced picture, resulting in its approval in over 130 countries, including the European Union and Canada.[2][3] This guide provides a comprehensive technical overview of the toxicological studies of sodium cyclamate, moving beyond a mere recitation of findings to explore the mechanistic underpinnings, the rationale behind experimental designs, and the evolution of scientific consensus. We will dissect the critical role of its primary metabolite, cyclohexylamine, and analyze the key studies that have shaped its regulatory fate.

Pharmacokinetics and Metabolism: The Central Role of the Gut Microbiome

A fundamental principle in toxicology is that the biological effect of a xenobiotic is often dictated not by the parent compound but by its metabolites. This is unequivocally the case for sodium cyclamate.

Absorption, Distribution, and Excretion: Absorbed cyclamate is not metabolized by mammalian enzymes and is rapidly excreted unchanged in the urine.[4] However, absorption from the gastrointestinal tract is incomplete.[5] The unabsorbed fraction is where the key metabolic event occurs.

The Conversion to Cyclohexylamine: The toxicological profile of sodium cyclamate is inextricably linked to its conversion to cyclohexylamine (CHA) by gut microflora.[6] This biotransformation is not universal among individuals; it depends entirely on the composition and metabolic capacity of a person's gut bacteria. This introduces significant inter-individual variability, a critical factor in risk assessment. Some individuals are "converters," metabolizing a significant portion of ingested cyclamate to CHA, while others are "non-converters."[7] The percentage of a cyclamate dose converted to CHA can range from less than 0.1% to as high as 60% in high converters.[7] This variability is a primary reason for the application of larger uncertainty factors in establishing safe intake levels. While cyclamate itself exhibits very low toxicity, CHA is a more reactive amine with a distinct toxicological profile.[6][8]

The following diagram illustrates this critical metabolic pathway.

Caption: Metabolic pathway of sodium cyclamate in humans.

The Carcinogenicity Question: A Scientific Re-evaluation

The history of cyclamate's carcinogenicity assessment is a case study in the evolution of toxicological science and regulatory philosophy.

2.1 The 1969 Study and the U.S. Ban In 1969, a study reported the development of bladder tumors in rats fed a high-dose 10:1 mixture of sodium cyclamate and sodium saccharin.[3][9] This finding, interpreted under the prevailing Delaney Amendment of the U.S. Food, Drug, and Cosmetic Act—which mandated a zero-tolerance approach to any food additive found to cause cancer in animals or humans—led to the swift ban of cyclamate in the United States.[1]

Causality and Confounding Factors: From a modern perspective, the 1969 study presents several challenges to interpretation:

-

High Doses: The doses administered were orders of magnitude higher than any conceivable human consumption level.

-

Use of a Mixture: The study used a cyclamate-saccharin mix, making it difficult to attribute the observed effects solely to cyclamate.

-

Species-Specific Mechanism: Later research suggested that the mechanism of bladder tumor formation in rats at high doses of certain artificial sweeteners involves factors like changes in urinary pH, osmolality, and the formation of cytotoxic precipitates, which are not considered relevant to humans at normal consumption levels.[10]

2.2 Subsequent Carcinogenicity Bioassays Following the initial controversy, numerous additional long-term studies were conducted. A 24-year study in non-human primates fed cyclamate at doses up to 500 mg/kg found no clear evidence of a carcinogenic effect.[11][12] Other extensive studies in mice and rats also failed to provide consistent, statistically significant evidence of carcinogenicity.[5][13]